molecular formula C12H9F3N2O2 B1367472 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid

1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1367472
M. Wt: 270.21 g/mol
InChI Key: KOPMNSNFLHYLMP-UHFFFAOYSA-N
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Description

1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a trifluoromethyl group, which enhances its chemical stability and biological activity .

Preparation Methods

The synthesis of 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid involves several key steps:

    Condensation: Sodium cyanoacetate is condensed with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. This step yields a

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H9F3N2O2/c1-17-10(11(18)19)6-9(16-17)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,18,19)

InChI Key

KOPMNSNFLHYLMP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Still following the procedure of Example 1, 6.8 g. of methyl 1-methyl-3-(4-trifluoromethylphenyl)pyrazole-5-carboxylate dissolved in 100 ml. of methanol was heated for about one hour with a solution of 1 g. of sodium hydroxide in 75 ml. of water. The reaction mixture was cooled and then acidified with 1N aqueous hydrochloric acid. The free acid, being insoluble in the acidic solution, separated and was collected by filtration. Recrystallization from benzene yielded 1-methyl-3-(4-trifluoromethylphenyl)pyrazole-5-carboxylic acid melting at 230°-2° C.
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